molecular formula C27H25NO2S2 B11661667 (5E)-3-cyclohexyl-5-[3-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-cyclohexyl-5-[3-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11661667
M. Wt: 459.6 g/mol
InChI Key: GWUQWDUXVHYIEV-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-CYCLOHEXYL-5-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a naphthalenylmethoxy group, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-CYCLOHEXYL-5-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions. The cyclohexyl and naphthalenylmethoxy groups are then introduced through subsequent reactions, such as alkylation or acylation, under controlled conditions to ensure the desired stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance reproducibility and throughput.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-CYCLOHEXYL-5-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the thiazolidinone core to its corresponding thiazolidine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions (e.g., solvent, temperature, catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

(5E)-3-CYCLOHEXYL-5-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-3-CYCLOHEXYL-5-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-CYCLOHEXYL-5-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone core with cyclohexyl and naphthalenylmethoxy groups. This structure imparts specific chemical and biological properties that differentiate it from other compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C27H25NO2S2

Molecular Weight

459.6 g/mol

IUPAC Name

(5E)-3-cyclohexyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H25NO2S2/c29-26-25(32-27(31)28(26)22-12-2-1-3-13-22)17-19-8-6-14-23(16-19)30-18-21-11-7-10-20-9-4-5-15-24(20)21/h4-11,14-17,22H,1-3,12-13,18H2/b25-17+

InChI Key

GWUQWDUXVHYIEV-KOEQRZSOSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC4=CC=CC5=CC=CC=C54)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=CC5=CC=CC=C54)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.